2,3,4-Tri-O-benzyl-beta-D-arabinopyranose 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose
Brand Name: Vulcanchem
CAS No.: 18039-26-4
VCID: VC21062755
InChI: InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2
SMILES: C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C26H28O5
Molecular Weight: 420.5 g/mol

2,3,4-Tri-O-benzyl-beta-D-arabinopyranose

CAS No.: 18039-26-4

Cat. No.: VC21062755

Molecular Formula: C26H28O5

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-Tri-O-benzyl-beta-D-arabinopyranose - 18039-26-4

Specification

CAS No. 18039-26-4
Molecular Formula C26H28O5
Molecular Weight 420.5 g/mol
IUPAC Name 3,4,5-tris(phenylmethoxy)oxan-2-ol
Standard InChI InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2
Standard InChI Key HTSKDJMXBBFKKG-UHFFFAOYSA-N
Isomeric SMILES C1[C@H]([C@H]([C@@H]([C@@H](O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
SMILES C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Canonical SMILES C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator